molecular formula C21H23FN2O B5654503 N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide

Cat. No.: B5654503
M. Wt: 338.4 g/mol
InChI Key: VCKIDYJHAUPPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide is a synthetic quinoline derivative characterized by a fluorinated aromatic ring and a pentamethyl-substituted quinoline core. The compound’s structure features a carboxamide linker connecting the 4-fluorophenyl group to the nitrogen of the quinoline ring.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIDYJHAUPPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, starting with the condensation of aniline derivatives with β-ketoesters under acidic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinoline core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial resistance and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with key biochemical pathways, such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound A: N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (Molecular Weight: 338.34)

  • Key Differences: Replaces the quinoline core with a dihydroisoquinoline system and introduces an oxadiazole ring.
  • Functional Implications: Oxadiazoles are known for their role in enhancing bioavailability and binding affinity in kinase inhibitors .

Compound B: 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

  • Key Differences: Incorporates a tetrahydrothienoquinoline core with an amino substituent.
  • Functional Implications : Thiophene-containing analogs are often explored for CNS activity due to improved blood-brain barrier penetration .

Compound C : A-836,339 (N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)

  • Key Differences: Utilizes a thiazole ring and cyclopropane carboxamide instead of quinoline. The thiazole’s electron-rich nature contrasts with the electron-deficient quinoline, affecting receptor binding kinetics.
  • Functional Implications: Thiazole derivatives are prominent in cannabinoid receptor ligands, suggesting divergent therapeutic targets compared to quinoline-based structures .

Substituent Effects

  • Fluorophenyl Group : Common across all compared compounds, the 4-fluorophenyl moiety enhances lipophilicity and resistance to oxidative metabolism. This group is critical for interactions with aromatic residues in binding pockets .
  • In contrast, Compound A’s dihydroisoquinoline lacks methyl groups, favoring conformational flexibility .

Pharmacological and Physicochemical Properties

Compound Core Structure Molecular Weight Key Functional Groups Potential Applications
Target Compound Quinoline ~375 (estimated) Pentamethyl, 4-fluorophenyl Kinase inhibition, CNS targets
Compound A Dihydroisoquinoline 338.34 Oxadiazole, 4-fluorophenyl Anticancer, antimicrobial
Compound B Thienoquinoline 341.40 Thiophene, amino group Neuroactive agents
Compound C (A-836,339) Thiazole 337.45 Cyclopropane, methoxyethyl Cannabinoid receptor modulation

Research Findings and Implications

  • Metabolic Stability : The target compound’s methyl groups may prolong half-life by shielding labile sites, whereas Compound A’s oxadiazole could reduce susceptibility to esterase cleavage .
  • Binding Affinity: Compound B’s amino group and thiophene ring suggest stronger hydrogen bonding and π-stacking compared to the target compound’s purely hydrophobic quinoline system .
  • Target Selectivity: The thiazole in Compound C likely engages different receptors (e.g., cannabinoid) compared to quinoline-based structures, which are often associated with kinase or serotonin receptor targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.